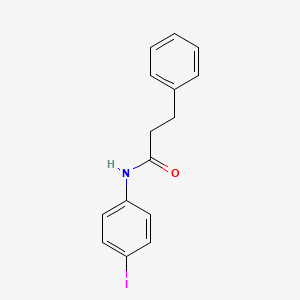
N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of two naphthalene rings and a sulfanyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide typically involves the following steps:
-
Formation of Naphthalen-1-ylmethylsulfanyl Intermediate:
- React naphthalene-1-methanethiol with an appropriate halogenating agent (e.g., bromine) to form naphthalene-1-methylsulfanyl bromide.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-25°C), and time (1-2 hours).
-
Acetamide Formation:
- React the naphthalene-1-methylsulfanyl bromide with naphthalene-2-amine in the presence of a base (e.g., sodium hydroxide) to form this compound.
- Reaction conditions: Solvent (e.g., ethanol), temperature (50-70°C), and time (4-6 hours).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions (room temperature).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions (low temperature).
Substitution: Reagents like nitric acid for nitration or bromine for halogenation, typically in the presence of a catalyst (e.g., iron(III) chloride).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Naphthalene-1-methylsulfanyl derivatives: Compounds with similar sulfanyl groups attached to naphthalene rings.
Acetamide derivatives: Compounds with similar acetamide moieties but different substituents.
Uniqueness:
- The presence of two naphthalene rings and a sulfanyl group in N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide distinguishes it from other acetamide derivatives.
- Its unique structure may confer specific chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C23H19NOS |
|---|---|
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N-naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)acetamide |
InChI |
InChI=1S/C23H19NOS/c25-23(24-21-13-12-17-6-1-2-8-19(17)14-21)16-26-15-20-10-5-9-18-7-3-4-11-22(18)20/h1-14H,15-16H2,(H,24,25) |
Clave InChI |
HNEGVSPOAPKZBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11563737.png)
![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B11563739.png)
![N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B11563740.png)
![2-[4-(2-bromobenzoyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline](/img/structure/B11563747.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11563749.png)

![2-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11563769.png)
![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B11563770.png)

![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(thiophen-2-yl)-4H-pyran-3-carboxylate](/img/structure/B11563786.png)
![3-(furan-2-yl)-12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11563790.png)
![N-[4-(pentyloxy)phenyl]-3-phenylpropanamide](/img/structure/B11563795.png)
![N'-[(E)-{2-[butyl(ethyl)amino]-5-nitrophenyl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11563797.png)
![(3E)-3-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11563799.png)
